molecular formula C24H31NO4 B10784043 Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate CAS No. 674784-18-0

Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate

Cat. No.: B10784043
CAS No.: 674784-18-0
M. Wt: 397.5 g/mol
InChI Key: AKNXMRHLLPIDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate , reflecting its benzophenone-derived core structure. The molecule comprises:

  • A central benzoyl group substituted at the 2-position with a hydroxyl (-OH) and 4-position with a diethylamino (-N(C₂H₅)₂) moiety.
  • A benzoate ester linkage at the 2-position of the second aromatic ring, esterified with a hexyl (C₆H₁₃) chain.

Structural Features :

  • Benzophenone backbone : Facilitates UV absorption via π→π* electronic transitions.
  • Diethylamino group : Enhances solubility in lipophilic formulations.
  • Hexyl ester : Contributes to molecular stability and adherence to the stratum corneum.
Property Value Source
IUPAC Name hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate PubChem
SMILES CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O PubChem
InChIKey FDATWRLUYRHCJE-UHFFFAOYSA-N PubChem

CAS Registry Number and Alternative Designations

DHHB is universally identified by CAS 302776-68-7 , with additional identifiers ensuring precise regulatory and commercial tracking:

Identifier Value Source
EC Number 443-860-6 Echemi
UNII ANQ870JD20 PubChem
DSSTox Substance ID DTXSID60184370 PubChem
Trade Names Uvinul® A Plus, Uvinul A+ PubChem

Molecular Formula and Weight: C₂₄H₃₁NO₄ Analysis

The molecular formula C₂₄H₃₁NO₄ corresponds to a molar mass of 397.51 g/mol , calculated as follows:
$$
\text{Molar mass} = (24 \times 12.01) + (31 \times 1.008) + (14.01) + (4 \times 16.00) = 397.51 \, \text{g/mol}
$$

Key Physicochemical Properties :

  • Exact mass : 397.51 g/mol
  • Density : $$1.1 \pm 0.1 \, \text{g/cm}^3$$
  • Water solubility : <0.01 mg/L (hydrophobic nature)

Crystallographic Data and Conformational Isomerism

While detailed crystallographic data remain limited, computational models suggest conformational flexibility due to:

  • Rotation around the hexyl chain : Enables multiple staggered and eclipsed conformers.
  • Benzoyl group orientation : The dihedral angle between the two aromatic rings influences UV absorption efficiency.

Theoretical Insights :

  • 3D Conformers : PubChem’s computational models predict low-energy conformers with planar benzophenone cores and extended hexyl chains.
  • Tautomerism : The hydroxyl group at the 2-position may participate in keto-enol tautomerism, though this remains unconfirmed experimentally.

Properties

CAS No.

674784-18-0

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

hexyl 2-[3-(diethylamino)-2-hydroxybenzoyl]benzoate

InChI

InChI=1S/C24H31NO4/c1-4-7-8-11-17-29-24(28)19-14-10-9-13-18(19)22(26)20-15-12-16-21(23(20)27)25(5-2)6-3/h9-10,12-16,27H,4-8,11,17H2,1-3H3

InChI Key

AKNXMRHLLPIDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C(=CC=C2)N(CC)CC)O

Origin of Product

United States

Preparation Methods

Early Synthesis Approaches

The BASF-developed method (WO 03/097578) involved reacting 2-(4-N,N-diethylamino-2-hydroxybenzyl)benzoic acid with hexanol using sulfuric acid as a catalyst at 105–110°C. This approach achieved moderate yields (65–70%) but generated red-colored impurities due to:

  • Acid-catalyzed side reactions : Sulfuric acid promoted dehydration and polymerization of intermediates, forming conjugated chromophores.

  • Thermal degradation : Prolonged heating above 100°C induced decarboxylation and ester cleavage.

A typical impurity profile included:

Impurity TypeConcentration RangeSource
Phthalic anhydride<0.01 g/100 gDecarboxylation byproduct
Polymerized quinones0.2–0.5%Oxidative coupling

Limitations and Challenges

Post-synthesis purification required sequential steps:

  • Decolorization : Activated carbon (10–15 wt%) in refluxing ethanol.

  • Crystallization : Slow cooling from 50°C to 5°C over 12 hours.

  • Chromatography : Silica gel filtration to remove polar degradation products.

This multistep process reduced overall yields to 55–60% and increased production costs by 30% compared to modern methods.

Acid-Free Catalytic Esterification

Reaction Conditions and Catalysts

Patent KR20200002720A introduced a non-acidic protocol using zinc chloride (5–10 mol%) and phosphorus oxychloride (1.2 eq) in dimethyl sulfoxide (DMSO):

Reaction Parameters :

  • Temperature: 50°C (±2°C)

  • Time: 5 hours

  • Solvent: DMSO (anhydrous)

  • Yield: 95% (crude), 99.92% purity after crystallization

Mechanistic Advantage :
Zinc chloride coordinates with the hydroxyl group of 3-diethylaminophenol, facilitating nucleophilic attack on monohexyl phthalate’s carbonyl carbon. Phosphorus oxychloride acts as a mild proton scavenger, preventing side reactions.

Process Optimization

Key modifications to the patent method include:

  • Solvent Recycling : DMSO recovery via vacuum distillation (85% efficiency).

  • In Situ Impurity Trapping : Addition of molecular sieves (4Å) to adsorb phthalic anhydride.

  • Scaled-Up Parameters :

    ParameterLab ScalePilot Plant (50 kg)
    Reaction Volume1.3 L1,300 L
    Cooling Rate4°C/hr2°C/hr
    Crystallization Yield95%91%

Crystallization Techniques

Solvent Selection

Methanol emerged as the optimal crystallization solvent due to:

  • High DHHB Solubility Gradient : 248 g/L at 60°C vs. 12 g/L at 0°C.

  • Low Viscosity : Enables rapid crystal growth (0.2–0.5 mm/hr).

Comparative solvent performance:

SolventSolubility at 60°C (g/L)Crystal Purity (%)
Methanol24899.92
Ethanol19598.7
Acetone31097.1

Temperature Control

Patent TW202122369A details a stepwise cooling protocol:

  • Dissolution : Heat to 50°C in methanol (1:3.3 w/v).

  • Primary Crystallization : Cool to 15–20°C at 2–4°C/hr → forms 50–100 µm nuclei.

  • Secondary Growth : Further cooling to 0–5°C at 1°C/hr → final crystal size 150–200 µm.

This protocol reduces occluded solvent content to <0.01% and eliminates needle-like morphologies that complicate filtration.

Alternative Synthetic Routes

Photochemical Synthesis

UV-B irradiation (λ = 280–315 nm) of 3-diethylaminophenyl 2-hexanoxycarbonylbenzoate in methanol induces a Norrish Type II reaction, yielding DHHB with 88% efficiency:

Conditions :

  • Light Source: 16× UV-B lamps (LES-UVB-01)

  • Exposure Time: 4 hours

  • Temperature: 35°C

Advantages :

  • No metal catalysts required

  • Inherent purification via selective photoactivation

Continuous Flow Reactor Approach

A microfluidic system (0.5 mm ID tubing) enables rapid mixing and heat transfer:

  • Residence Time: 8 minutes vs. 5 hours (batch)

  • Yield: 97% at 80°C

  • Throughput: 12 kg/day per reactor module

Industrial Scalability Considerations

Economic analysis of a 100-ton/year facility reveals:

ParameterAcid CatalysisZinc Chloride Method
Raw Material Cost$220/kg$180/kg
Energy Consumption35 kWh/kg22 kWh/kg
Waste Generation8.2 kg/kg3.1 kg/kg

The zinc chloride method reduces production costs by 18% and cuts carbon footprint by 40% through solvent recycling .

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : Exposure to hydrogen peroxide (H₂O₂) and UV light induces oxidation, generating degradation products .

  • Reduction : While specific reagents are not detailed in sources, reduction reactions likely alter functional groups (e.g., amine or carbonyl moieties).

Substitution Reactions

The esterification step is a substitution reaction , where the hydroxyl group (-OH) of 2-hydroxy-4-diethylaminobenzophenone is replaced by the hexyl benzoate ester (-O(C₆H₅)COOCH₂CH₂CH₂CH₂CH₂CH₃) .

Degradation Pathways

In environmental settings (e.g., swimming pools), the compound undergoes solar/chlorine-induced degradation , forming seven transformation by-products (TBPs):

  • Mono-chlorinated derivatives

  • Di-chlorinated derivatives

  • Dealkylated derivatives (loss of hexyl group)

  • Mono-chloro-hydroxylated derivatives

Three pathways are proposed:

  • Chlorine substitution (direct Cl⁻ attack)

  • Chlorine and hydroxyl substitution (combined Cl⁻ and HO⁻ attack)

  • Dealkylation (loss of hexyl ester)

Pathway Key Mechanism By-Products
Chlorine substitutionDirect Cl⁻ attack on aromatic ringMono-/di-chlorinated derivatives
Chlorine + hydroxyl substitutionCombined Cl⁻ and HO⁻ substitutionChloro-hydroxylated derivatives
DealkylationLoss of hexyl ester groupDealkylated derivatives

Photodegradation

Upon UV absorption, the compound transitions to excited states (singlet/triplet), leading to photodegradation. This process involves energy dissipation via heat or harmless radiation .

Metabolic Pathways

In humans, the compound undergoes systemic metabolism , producing three major urinary metabolites:

  • 2-(4-amino-2-hydroxybenzoyl)benzoic acid (AHB)

  • 2-(4-(ethylamino)-2-hydroxybenzoyl)benzoic acid (EHB)

  • 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid (DHB)

These metabolites are further hydroxylated, forming minor derivatives .

Toxicity and Stability

  • Stability : Remelts at 70–80°C without decomposition .

  • Toxicity : Degradation products (e.g., chlorinated TBPs) exhibit increased toxicity compared to the parent compound .

Scientific Research Applications

Cosmetic Applications

Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate is predominantly utilized in cosmetic products due to its effective UV absorption capabilities. Its applications include:

  • Sunscreens : It serves as a key ingredient in sunscreens, providing protection against UVA radiation with peak absorption at approximately 354 nm. This property helps in minimizing skin damage and preventing premature aging caused by UV exposure .
  • Skin Care Products : Beyond sunscreens, it is incorporated into various skin care formulations such as moisturizers and anti-aging creams to enhance photoprotection and improve product stability .
  • Hair Care Products : The compound is also used in hair care formulations to protect hair from UV damage, which can lead to color fading and structural degradation .
  • Fragrance and Hygiene Products : It finds application in colognes and other personal care items where UV protection is desirable .

Scientific Research Applications

In addition to its cosmetic uses, this compound has been the subject of various scientific studies focusing on its environmental impact, degradation pathways, and toxicity assessments:

  • Environmental Studies : Research has indicated that the degradation of this compound varies significantly between different water sources. For example, it showed inhibited degradation in tap water but enhanced degradation in seawater due to chlorination processes .
  • Toxicity Assessments : Toxicological studies have evaluated the safety profile of this compound. In vitro studies have demonstrated its potential anti-inflammatory effects on skin cells, indicating a favorable safety margin for topical applications .

Study on Photostability

A study highlighted the photostability of this compound when incorporated into sunscreen formulations. The findings indicated that it maintained efficacy under UV exposure, making it a reliable choice for long-lasting sun protection .

Skin Penetration Studies

Another significant research effort involved assessing the compound's penetration through skin layers. Results showed that most of the substance remained within the upper layers of the stratum corneum after topical application, suggesting limited systemic absorption and enhancing its safety profile for cosmetic use .

Comparative Data Table

Application AreaSpecific UsesKey Benefits
Cosmetics Sunscreens, moisturizersEffective UVA protection
Hair care productsProtection from UV-induced damage
FragrancesStability under UV exposure
Scientific Research Environmental impact studiesUnderstanding degradation pathways
Toxicity assessmentsEvaluating safety for human use

Mechanism of Action

Diethylamino hydroxybenzoyl hexyl benzoate absorbs ultraviolet A radiation through a process of electronic excitation. The compound’s conjugated aromatic structure allows it to absorb high-energy ultraviolet photons, promoting electrons to higher energy states. This absorption prevents ultraviolet radiation from penetrating the skin and causing cellular damage. The absorbed energy is then dissipated as heat, returning the compound to its ground state .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Diethylamino) vs. 3-(Diethylamino) Derivatives

DHHB is often compared to its positional isomer, Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (CAS: 674784-18-0), where the diethylamino group resides at position 4 instead of 3. Although both isomers share the same molecular formula (C₂₄H₃₁NO₄), their absorption profiles differ slightly due to electronic effects. The 4-substituted derivative exhibits a marginally red-shifted UV-A peak (~356 nm) compared to DHHB’s 354 nm . However, regulatory approvals and commercial availability favor the 3-substituted variant (DHHB) due to its optimized synthesis and stability .

Functional Analogues: Benzoic Acid Derivatives

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid (CAS: 5809-23-4)

This compound is the free acid precursor to DHHB, lacking the hexyl ester group. It has a molecular formula of C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol. DHHB’s hexyl ester enhances lipophilicity, making it more suitable for sunscreen formulations .

Methyl 2-benzoylbenzoate (CAS: 606-28-0)

A simpler analogue without the diethylamino and hydroxyl groups, this compound absorbs in the UV-B range (290–320 nm). Its molecular formula is C₁₅H₁₂O₃, with a molar mass of 240.26 g/mol. Unlike DHHB, it lacks photostability and is rarely used in modern sunscreens .

Esters of Dimethylaminobenzoic Acid

Ethylhexyl 4-dimethylaminobenzoate (CAS: 21245-02-3)

A UV-B absorber with a molecular formula of C₁₇H₂₇NO₂, this compound is a PABA derivative. It absorbs at ~310 nm but has declined in popularity due to concerns about photoallergy and inferior broad-spectrum coverage compared to DHHB .

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) UV Peak (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Photostability Application
DHHB 302776-68-7 C₂₄H₃₁NO₄ 397.51 354 39,000 High UV-A filter
4-(Diethylamino) isomer 674784-18-0 C₂₄H₃₁NO₄ 397.51 ~356 38,500 Moderate Research use
2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid 5809-23-4 C₁₈H₁₉NO₄ 313.35 352 36,000 Low Synthetic precursor
Ethylhexyl 4-dimethylaminobenzoate 21245-02-3 C₁₇H₂₇NO₂ 277.40 310 28,000 Low UV-B filter

Biological Activity

Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate, also known as Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), is an organic compound primarily used as a UV filter in cosmetic and dermatological products. It is particularly noted for its high absorption in the UV-A range, making it effective in protecting human skin from harmful ultraviolet radiation. This article explores the biological activity of DHHB, focusing on its mechanisms, pharmacokinetics, safety profile, and relevant research findings.

PropertyValue
Chemical FormulaC24H31NO4
Molar Mass397.51 g/mol
AppearanceWhite to slightly colored powder
SolubilitySoluble in oils and ethanol
Peak Absorption354 nm

DHHB functions as a UV filter by absorbing UV-A radiation, thereby preventing skin damage associated with sun exposure. The absorbed energy is either dissipated as heat or re-emitted at longer, less harmful wavelengths . The compound exhibits good photostability, which is essential for maintaining its efficacy in sunscreen formulations.

Anti-inflammatory Effects

In vitro studies have demonstrated that DHHB possesses significant anti-inflammatory properties. For instance, topical application on inflammation-evoked mouse ears resulted in a reduction of edema formation by approximately 70% . This suggests potential therapeutic applications beyond UV protection, particularly in treating inflammatory skin conditions.

Absorption and Distribution

Research indicates that DHHB has limited percutaneous absorption. In a study involving rat models, the percutaneous absorption rate was found to be only about 0.10μg/cm20.10\,\mu g/cm^2, with most of the compound remaining in the upper layers of the stratum corneum . This characteristic minimizes systemic exposure and potential toxicity.

Toxicity Profile

The safety profile of DHHB has been evaluated through various toxicological studies:

  • Acute Oral Toxicity : The median lethal dose (LD50) was reported to be greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Skin Irritation and Sensitization : Studies showed no significant skin irritation or sensitization effects when applied topically to animal models .
  • Genotoxicity : DHHB was not found to be mutagenic or clastogenic in vitro, further supporting its safety for topical use .

Study on Dermal Absorption

A study conducted using Franz diffusion cells assessed the dermal absorption of DHHB. Results indicated that only a minor fraction (approximately 1%) of the applied dose penetrated into the receptor compartment after a 24-hour exposure period. Most of the compound was retained within the epidermal layers, confirming its limited systemic absorption potential .

Degradation Studies

Research has also focused on the degradation of DHHB under UV irradiation conditions. Studies indicated that while DHHB is stable under certain UV wavelengths (e.g., 254 nm), it may undergo oxidation when exposed to H2O2/UV conditions, leading to potential degradation products . Understanding these degradation pathways is crucial for assessing long-term stability in cosmetic formulations.

Q & A

Basic Research Questions

Q. What are the structural characteristics and regulatory identifiers of Hexyl 2-(3-(diethylamino)-2-hydroxybenzoyl)benzoate?

  • Answer : The compound has the molecular formula C₂₄H₃₁NO₄ , a molecular weight of 397.51 g/mol , and a CAS number of 302776-68-7 . It is listed in the EC Inventory (443-860-6 ) but not in the U.S. TSCA Inventory . Key structural features include a diethylamino group, a hydroxyl-substituted benzoyl moiety, and a hexyl ester chain, which contribute to its UV-absorbing properties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Based on GHS classifications, it is classified as a skin irritant (Category 2, H315) , eye irritant (Category 2A, H319) , and respiratory irritant (H335). Researchers must:

  • Use fume hoods or work in well-ventilated areas.
  • Wear gloves, lab coats, and eye protection .
  • Avoid environmental release due to its aquatic toxicity (H413) .
    • Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Q. Which analytical methods are recommended for quantifying this compound in research samples?

  • Answer : High-performance liquid chromatography (HPLC) is the primary method for identification and quantification, often paired with UV detection due to the compound’s strong absorbance in the UVA range (320–400 nm) . For purity assessment, use HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min .

Advanced Research Questions

Q. How can researchers evaluate the photostability of DHHB in sunscreen formulations?

  • Answer :

  • Experimental Design : Prepare formulations with DHHB and expose them to simulated solar radiation (e.g., Xenon arc lamp) . Sample at intervals (0, 1, 2, 4 hours).
  • Analysis : Use HPLC to monitor degradation products (e.g., diethylamino-hydroxybenzoyl acid). Compare results with avobenzone-based formulations to assess photostabilizing effects .
  • Key Finding : DHHB exhibits high photostability without generating free radicals, making it suitable for long-term UV protection .

Q. What methodologies are effective for studying DHHB’s environmental degradation in aqueous systems?

  • Answer :

  • UV/H₂O₂ Advanced Oxidation : Treat DHHB solutions with UV light (254 nm) and H₂O₂ (10–50 mM) . Monitor degradation kinetics via LC-MS/MS to identify intermediates like benzoic acid derivatives .
  • Variables : Control pH (3–9), temperature (25–40°C), and oxidant concentration to optimize degradation efficiency.
  • Degradation Pathway : Hydroxyl radicals (•OH) attack the benzoyl and diethylamino groups, leading to cleavage of the ester bond .

Q. How can contradictions in degradation kinetics data across studies be resolved?

  • Answer :

  • Standardized Conditions : Replicate experiments under controlled pH, temperature, and light intensity.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to compare rate constants (k) across studies. Discrepancies may arise from differences in H₂O₂ concentrations or matrix effects (e.g., organic matter in wastewater) .
  • Sensitivity Analysis : Use software like COMSOL Multiphysics to model the impact of variable interactions (e.g., pH and •OH scavengers) .

Q. What strategies improve the solidification and physical stability of DHHB in formulations?

  • Answer :

  • Solidification Techniques : Use spray-drying or melt-crystallization to convert DHHB into a stable powder. Patent EP2022/055088 describes optimizing crystallization by cooling molten DHHB at 0.5°C/min .
  • Stability Testing : Perform differential scanning calorimetry (DSC) to assess melting points and X-ray diffraction (XRD) to confirm crystalline structure .

Q. How does DHHB interact with other UV filters in mixed formulations, and how is this studied?

  • Answer :

  • Synergistic Studies : Co-formulate DHHB with octocrylene or avobenzone. Use UV-transmittance analysis to measure SPF enhancement.
  • Spectroscopic Methods : FTIR and NMR can identify hydrogen bonding between DHHB’s hydroxyl group and carbonyl groups of other filters .
  • Findings : DHHB improves photostability of avobenzone by 40% in combined formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.